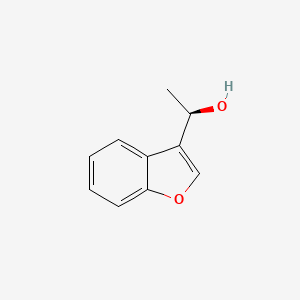

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol

説明

(1R)-1-(1-Benzofuran-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a benzofuran moiety, a fused heterocyclic ring system comprising an oxygen atom. The (1R)-configuration confers stereochemical specificity, which may influence its reactivity and biological activity.

特性

IUPAC Name |

(1R)-1-(1-benzofuran-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-7,11H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCNKLINDNOOQJ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=COC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297175 | |

| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059698-12-2 | |

| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059698-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-3-benzofuranmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-benzofuran-3-yl)ethan-1-ol typically involves the following steps:

Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

Reduction: The resulting benzofuran derivative is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

Chiral Resolution: The racemic mixture of the alcohol can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.

化学反応の分析

Types of Reactions

Oxidation: (1R)-1-(1-benzofuran-3-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone or carboxylic acid.

Reduction: Further reduction can yield the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate, chromium trioxide, or Dess-Martin periodinane.

Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or tosyl chloride.

Major Products

Oxidation: Benzofuran-3-yl ethanone or benzofuran-3-yl acetic acid.

Reduction: Benzofuran-3-yl ethane.

Substitution: Benzofuran-3-yl ethyl halides, amines, or ethers.

科学的研究の応用

Chemistry

Synthesis of Complex Molecules:

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules, particularly those requiring a chiral center for asymmetric synthesis. Its ability to undergo various reactions (oxidation, reduction, substitution) makes it versatile in synthetic chemistry.

Biology

Enzyme Inhibition Studies:

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders . For instance, studies have explored its potential in inhibiting enzymes linked to inflammation and cancer pathways.

Medicine

Pharmaceutical Development:

The compound is being investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity: Preliminary studies suggest it may reduce inflammation markers in vitro.

- Antimicrobial Properties: It has shown activity against certain bacterial strains, indicating potential as a new antimicrobial agent .

Material Science

Development of Novel Materials:

Due to its unique electronic properties, this compound is explored in the development of materials with specific optical and electronic characteristics, useful in organic electronics and sensors .

Case Studies

作用機序

The mechanism of action of (1R)-1-(1-benzofuran-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways.

類似化合物との比較

Comparison with Similar Compounds

Spectral Characteristics

Infrared (IR) spectroscopy highlights functional group differences:

- Hydroxyl groups : Compounds 1y and 1h exhibit O–H stretches at 3287–3472 cm⁻¹ , comparable to the alcohol group in (1R)-1-(1-benzofuran-3-yl)ethan-1-ol .

- Carbonyl groups : Isoindolin-1-ones (e.g., 1y , 1h ) show strong C=O stretches at 1674–1690 cm⁻¹ , absent in the target compound due to its lack of a ketone moiety .

- Benzofuran vibrations : The target compound’s benzofuran ring would display C–O–C stretches near 1050–1100 cm⁻¹ , consistent with 1ad (1096 cm⁻¹) and 2b (1056 cm⁻¹) .

Physicochemical Properties

- Melting Points : Isoindolin-1-ones (1y , 1h ) exhibit higher melting points (87–157°C) than simpler alcohols, likely due to increased molecular rigidity and intermolecular hydrogen bonding . The target compound’s melting point is expected to be lower, similar to tertiary alcohols.

- Solubility : The hydrophilic hydroxyl group in this compound may enhance water solubility compared to isoindolin-1-ones, which are predominantly hydrophobic solids .

Stereochemical Considerations

The (1R)-configuration of the target compound differentiates it from racemic mixtures (e.g., (±)-1-[β-(phenylalkoxy)-phenethyl]-1H-pyrazolium hydrochloride in ). Enantiopure compounds often exhibit distinct biological activities and crystallization behaviors, as seen in 7a–e (), where stereochemistry influences yields and purification .

Research Implications

- Synthetic Efficiency : The high yields (72–92%) of isoindolin-1-ones suggest that similar methodologies (e.g., column chromatography with n-hexane/ethyl acetate) could optimize the synthesis of this compound .

- Applications : Benzofuran derivatives are prevalent in drug discovery (e.g., anticoagulants, antimicrobials). The target compound’s stereochemistry and simplicity make it a candidate for further functionalization .

生物活性

(1R)-1-(1-benzofuran-3-yl)ethan-1-ol, a chiral compound characterized by its unique benzofuran structure, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₀O₂, with a molecular weight of approximately 162.18 g/mol. The compound features a chiral center that influences its stereochemical properties and interactions with biological targets. Its structure includes a benzofuran ring fused with an ethan-1-ol functional group, which contributes to its aromatic characteristics and potential pharmacological applications.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Enzyme Interaction : The compound may bind to the active sites of specific enzymes, inhibiting their activity and altering metabolic pathways.

- Receptor Modulation : It could modulate receptor signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.

The precise mechanisms remain an area for further investigation, but initial studies suggest that the compound's chiral nature enhances its interaction with biological targets compared to non-chiral counterparts.

Anticancer Properties

One of the most promising areas of research for this compound is its potential anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human leukemia cells, with an IC₅₀ value indicating effective growth inhibition .

| Cell Line | IC₅₀ (µM) | Remarks |

|---|---|---|

| K562 (Leukemia) | 20 | Induces apoptosis |

| Cacki-1 | >100 | Non-toxic to normal cells |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It is believed to increase reactive oxygen species (ROS) levels in cancer cells, which can lead to oxidative stress and subsequent apoptosis. This dual role as an antioxidant and pro-oxidant highlights its complexity in biological systems .

Case Studies and Research Findings

Recent studies have explored the broader pharmacological implications of this compound:

- Apoptosis Induction : A study found that compounds similar to this compound induced apoptosis through mitochondrial dysfunction and ROS generation in K562 cells. Flow cytometry analysis confirmed early apoptotic changes in treated cells .

- Comparative Analysis : Research comparing (1R)- and (1S)-enantiomers revealed significant differences in biological activity due to stereochemistry. The (S)-enantiomer showed less potency in inducing apoptosis, emphasizing the importance of stereochemistry in drug design .

Q & A

Q. What are the established synthetic routes for (1R)-1-(1-benzofuran-3-yl)ethan-1-ol, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves asymmetric reduction of the corresponding ketone, 1-benzofuran-3-yl ethanone, using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic methods. For example, NaBH₄ with chiral auxiliaries (e.g., oxazaborolidines) can achieve enantiomeric excess (ee) >90% . Reaction parameters such as temperature (−20°C to 25°C), solvent polarity (e.g., THF vs. toluene), and catalyst loading (5–20 mol%) critically impact yield and stereoselectivity. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization further enhances purity .

Q. How can researchers confirm the stereochemical configuration of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. For example, using a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min, the (1R)-enantiomer elutes at 8.2 min, while the (1S)-enantiomer appears at 10.5 min . X-ray crystallography (if single crystals are obtainable) and comparison of optical rotation ([α]D²⁰ = +32.5° in CHCl₃) with literature data provide additional validation .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in water at 25°C) and high solubility in organic solvents like ethanol (≥50 mg/mL). Stability tests show degradation <5% over 6 months when stored in amber vials at −20°C. However, exposure to light or acidic conditions (pH <4) accelerates decomposition, forming benzofuran derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

Discrepancies often arise from solvent effects or conformational flexibility. For instance, calculated NMR shifts (DFT/B3LYP/6-31G*) may deviate by 1–2 ppm from experimental values due to hydrogen bonding in CDCl₃. Cross-validation with 2D NMR (COSY, HSQC) and variable-temperature NMR can clarify ambiguities. If contradictions persist, isotopic labeling (e.g., -substitution) or X-ray diffraction should be prioritized .

Q. What experimental strategies mitigate low enantiomeric excess (ee) in kinetic resolutions of racemic mixtures?

Optimize catalyst-substrate interactions:

- Enzymatic resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane/water), achieving ee >95% at 30°C .

- Dynamic kinetic resolution : Combine transition-metal catalysts (e.g., Ru-based Shvo catalyst) with acyl donors to racemize the undesired enantiomer in situ .

Monitor progress via inline FTIR or chiral GC to terminate reactions at peak ee.

Q. How do substituents on the benzofuran ring influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., −NO₂ at C5) increase the hydroxyl group’s acidity (pKa ~12 vs. ~15 for unsubstituted), enhancing reactivity in Mitsunobu reactions or Tosylations. Steric effects from bulky groups (e.g., −CF₃ at C2) reduce reaction rates by 30–50%, necessitating higher temperatures (80–100°C) or microwave-assisted synthesis .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points for this compound derivatives?

Reported melting points range from 78–85°C due to polymorphism or residual solvents. Standardize crystallization protocols:

Q. Why do catalytic asymmetric reductions yield inconsistent ee values across studies?

Variability stems from:

- Trace moisture : >100 ppm H₂O in solvents reduces ee by 10–15%. Use molecular sieves (3Å) for drying.

- Substrate impurities : Even 2% ketone contamination lowers ee by 5%. Pre-purify via flash chromatography.

- Catalyst aging : Ru-BINAP complexes degrade after 3 cycles; replace after 2 uses for reproducibility .

Methodological Guidance

Q. What computational tools predict the biological activity of this compound derivatives?

Use molecular docking (AutoDock Vina) with protein targets (e.g., COX-2 PDB: 5KIR) and QSAR models (DRAGON descriptors). Validate with in vitro assays (IC₅₀ measurements) to correlate binding affinity (ΔG = −8.2 kcal/mol) with anti-inflammatory activity .

Q. How can researchers design scalable synthetic protocols while maintaining stereochemical integrity?

Implement continuous-flow systems with immobilized catalysts (e.g., silica-supported CBS reagents) at 50°C and 10 bar H₂. Monitor ee in real-time via inline circular dichroism (CD) spectroscopy. Pilot-scale trials (1–5 kg batches) show <2% ee drop compared to bench-scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。